An In-depth Technical Guide to 1-(2-Anthryl)-2-methoxyethylamine and its Core Moiety
An In-depth Technical Guide to 1-(2-Anthryl)-2-methoxyethylamine and its Core Moiety
A Note to the Researcher: The compound "1-(2-Anthryl)-2-methoxyethylamine" is not found in established chemical literature or databases. This suggests it may be a novel compound, a specialized intermediate not widely reported, or a potential misnomer. This guide, therefore, provides a comprehensive analysis of the core chemical scaffold, 2-Methoxyethylamine , for which extensive data exists. Furthermore, we present a theoretical framework for the synthesis and potential properties of the target molecule, 1-(2-Anthryl)-2-methoxyethylamine, based on established principles of organic chemistry.
Part 1: The Foundational Component: 2-Methoxyethylamine
2-Methoxyethylamine (CAS No. 109-85-3) is a versatile primary amine that incorporates a methoxy ether functional group.[1] This bifunctionality makes it a valuable building block in various chemical syntheses, from pharmaceuticals to material science.[1]
Physicochemical Properties
A clear, colorless liquid, 2-Methoxyethylamine is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₃H₉NO |
| Molar Mass | 75.11 g/mol |
| Density | 0.864 g/mL at 25 °C |
| Melting Point | -82 °C |
| Boiling Point | 95 °C |
| Flash Point | 12 °C (49 °F) |
| Water Solubility | Completely miscible |
| pKa | 9.89 at 10 °C |
| Refractive Index | n20/D 1.406 |
Data sourced from various chemical suppliers and databases.[2][3][4]
Synthesis of 2-Methoxyethylamine
Industrially, 2-Methoxyethylamine can be prepared through the direct catalytic amination of ethylene glycol monomethyl ether. This process involves reacting ethylene glycol monomethyl ether with ammonia and hydrogen over a supported metal catalyst.[5] The reaction is typically carried out in a tubular fixed-bed reactor.[5] The catalyst often consists of a γ-alumina support loaded with active metals such as copper, cobalt, nickel, or ruthenium.[5] This method is advantageous due to its simplicity, mild reaction conditions, and high yield.[5]
An alternative, though less atom-economical, laboratory synthesis involves the Gabriel synthesis. This method uses potassium phthalimide to introduce the amine group, followed by hydrolysis or hydrazinolysis to release the primary amine.
Diagram 1: General Synthesis of 2-Methoxyethylamine
Caption: Catalytic amination of ethylene glycol monomethyl ether.
Applications and Reactivity
The reactivity of 2-Methoxyethylamine is dominated by its primary amine group, which acts as a potent nucleophile.[1] This allows it to readily participate in a variety of chemical transformations, making it a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: It serves as a key building block for diverse drug scaffolds.[1] Its incorporation can influence pharmacokinetic properties like solubility and metabolism.[1]
-
Agrochemicals: It is used as an intermediate in the development of herbicides, insecticides, and fungicides.[1]
-
RNAi Therapeutics: 2-Methoxyethylamine is used as a reagent in the preparation of lipid-like materials for the delivery of RNAi therapeutics.[3][6]
-
Organic Synthesis: It is a reactant for synthesizing amides from carboxylic acids and for the chemical modification of polymers through aza-Michael addition.[7]
Part 2: The Target Molecule: A Theoretical Exploration of 1-(2-Anthryl)-2-methoxyethylamine
This section delves into the hypothetical properties and synthesis of 1-(2-Anthryl)-2-methoxyethylamine.
Proposed Structure
The name "1-(2-Anthryl)-2-methoxyethylamine" suggests a 2-methoxyethylamine backbone where the first carbon is attached to the second position of an anthracene ring.
Diagram 2: Proposed Structure of 1-(2-Anthryl)-2-methoxyethylamine
Caption: Hypothetical structure of 1-(2-Anthryl)-2-methoxyethylamine.
Hypothetical Synthesis Pathway
A plausible synthetic route to 1-(2-Anthryl)-2-methoxyethylamine could involve a multi-step process starting from anthracene. A common strategy for introducing a side chain to an aromatic ring is through Friedel-Crafts acylation followed by subsequent modifications.
Step 1: Friedel-Crafts Acylation of Anthracene
The acetylation of anthracene can be directed to the 2-position under specific conditions, such as using nitrobenzene as a solvent.[8] This would yield 2-acetylanthracene. The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[6]
Step 2: α-Halogenation
The 2-acetylanthracene can then undergo α-bromination using a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom on the carbon adjacent to the carbonyl group.
Step 3: Nucleophilic Substitution with a Methoxy Group
The α-bromo ketone can then be reacted with sodium methoxide to substitute the bromine with a methoxy group, forming 2-methoxy-1-(2-anthryl)ethanone.
Step 4: Reductive Amination
Finally, the ketone can be converted to the desired primary amine via reductive amination. This can be achieved by reacting the ketone with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Diagram 3: Hypothetical Synthesis Workflow
Caption: A possible synthetic route to 1-(2-Anthryl)-2-methoxyethylamine.
Predicted Properties and Potential Applications
The properties of 1-(2-Anthryl)-2-methoxyethylamine would be a hybrid of its constituent parts:
-
Photophysical Properties: The anthracene core imparts strong fluorescence.[2] The absorption and emission maxima would likely be in the UV-Vis region, characteristic of anthracene derivatives. These properties could make the compound a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.[2][5]
-
Biological Activity: Anthracene derivatives have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[2] The introduction of the methoxyethylamine side chain could modulate these activities and influence the compound's interaction with biological targets.
-
Solubility: The methoxyethylamine group would likely increase the solubility of the hydrophobic anthracene core in polar solvents.
Given these predicted properties, 1-(2-Anthryl)-2-methoxyethylamine could be a target molecule for research in materials science, particularly for optoelectronic applications, and in medicinal chemistry as a scaffold for novel therapeutic agents.
Part 3: Experimental Protocols
The following are generalized protocols for the key reactions in the hypothetical synthesis. These would require optimization for the specific substrates.
Protocol: Friedel-Crafts Acylation of Anthracene
-
Dissolve anthracene in a suitable anhydrous solvent (e.g., nitrobenzene) in a flask equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) to the solution.
-
Add acetyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
Protocol: Reductive Amination
-
Dissolve the ketone (2-methoxy-1-(2-anthryl)ethanone) in a suitable solvent like methanol.
-
Add a solution of ammonia in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Stir the reaction at room temperature until the ketone is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting amine by column chromatography.
Conclusion
While 1-(2-Anthryl)-2-methoxyethylamine remains a compound for which public data is not available, its core components suggest a molecule of significant interest. The foundational properties of 2-methoxyethylamine make it a versatile building block in chemical synthesis. A theoretical exploration of the target compound, built upon the well-established chemistry of anthracene, points towards a molecule with potentially valuable photophysical and biological properties. The hypothetical synthetic pathway outlined provides a rational starting point for its creation in a laboratory setting. Further research is warranted to synthesize and characterize this novel compound to unlock its full potential in materials science and drug discovery.
References
- Gore, P. H. The acetylation of anthracene by the Friedel-Crafts reaction using nitrobenzene as the solvent. Journal of Organic Chemistry, 22(2), 135-138 (1957).
- Oliveira, E., et al.
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- BenchChem.
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- Google Patents. Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
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